6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
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Overview
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic molecule that features a pyran ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine and pyran rings, followed by the introduction of the thioether linkage and the esterification with 3,4-diethoxybenzoic acid. Common reagents used in these steps include:
Pyrimidine synthesis: Starting materials such as 4,6-dimethyl-2-thiouracil, with reagents like phosphorus oxychloride (POCl₃) for cyclization.
Pyran ring formation: Utilizing compounds like 4-hydroxy-2H-pyran-2-one, with catalysts such as p-toluenesulfonic acid (PTSA).
Thioether linkage: Employing thiolating agents like thiourea or sodium hydrosulfide (NaHS).
Esterification: Using 3,4-diethoxybenzoic acid with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve continuous production methods to ensure high yield and purity. This process would include automated synthesis reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Typically performed under acidic or basic conditions, with temperatures ranging from room temperature to reflux.
Reduction: Often carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere.
Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of enzymes, thereby blocking their activity.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA binding: Intercalating into nucleic acids, affecting gene expression and replication
Comparison with Similar Compounds
Similar compounds to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate include:
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-5-28-19-8-7-16(10-20(19)29-6-2)22(27)31-21-12-30-17(11-18(21)26)13-32-23-24-14(3)9-15(4)25-23/h7-12H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMTHNSBONZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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